Mass Spectrometry: +2 Da Shift Enables Baseline-Resolved Internal Standard Operation vs. Unlabeled D-Erythrose
D-Erythrose-d2 yields a molecular ion [M+H]⁺ at m/z 123.12, which is shifted by +2 Da relative to the protiated form (m/z 121.12), allowing mass-resolved quantification without signal overlap with endogenous erythrose. This compares favorably with single-deuterium labeled D-erythrose-1-d (MW 121.11; +1 Da shift), which may be insufficient for baseline separation in low-resolution MS instruments .
| Evidence Dimension | Mass spectrometric molecular ion shift for internal standard application |
|---|---|
| Target Compound Data | m/z 123.12 [M+H]⁺ (+2 Da vs. unlabeled) |
| Comparator Or Baseline | D-Erythrose (unlabeled): m/z 121.12 [M+H]⁺; D-Erythrose-1-d: m/z 122.11 (+1 Da shift); D-Erythrose-4-13C: m/z 122.10 (+1 Da shift) |
| Quantified Difference | +2 Da (D-Erythrose-d2) vs. +1 Da (single-label comparators); 2× the mass separation |
| Conditions | Low-resolution single quadrupole or triple quadrupole MS; electrospray ionization positive mode |
Why This Matters
The +2 Da shift provides superior separation from the natural isotopologue envelope, reducing quantitative interference in complex biological matrices compared to +1 Da label alternatives.
